Dihexyl pentasulphide
Description
Dihexyl pentasulphide (C₁₂H₂₆S₅) is an organosulfur compound characterized by two hexyl groups (-C₆H₁₃) bonded to a pentasulphide chain (-S-S-S-S-S-). It belongs to the class of dialkyl polysulphides, which are widely studied for their applications in lubricant additives, vulcanization accelerators, and corrosion inhibitors. The compound’s structure grants it unique thermal stability and reactivity, making it suitable for high-temperature industrial processes. However, detailed physicochemical data (e.g., boiling point, solubility) for this compound are notably absent in the provided evidence, highlighting gaps in current literature .
Properties
CAS No. |
4089-56-9 |
|---|---|
Molecular Formula |
C12H26S5 |
Molecular Weight |
330.7 g/mol |
IUPAC Name |
1-(hexylpentasulfanyl)hexane |
InChI |
InChI=1S/C12H26S5/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
CVKMVKOPUGPBSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSSSSCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexyl pentasulphide can be synthesized through the reaction of hexyl mercaptan with sulfur. The reaction typically involves heating hexyl mercaptan with elemental sulfur in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where hexyl mercaptan and sulfur are combined under controlled conditions. The process involves continuous monitoring of reaction parameters to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dihexyl pentasulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms in the compound, which can participate in different chemical transformations .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction leads to the formation of thiols or other reduced sulfur compounds.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiols or other reduced sulfur compounds .
Scientific Research Applications
Dihexyl pentasulphide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound’s potential medicinal properties are being investigated for applications in drug development.
Industry: this compound is used in the production of lubricants, additives, and other industrial products.
Mechanism of Action
The mechanism of action of dihexyl pentasulphide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis : this compound is synthesized via nucleophilic substitution between hexyl thiols and sulphur, but yield optimization challenges are documented in uncited sources.
Biological Activity
Dihexyl pentasulphide (DHPS) is an organosulfur compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of DHPS, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by its long hydrocarbon chains and multiple sulfur atoms. Its synthesis typically involves the reaction of hexyl halides with sulfur in the presence of a suitable catalyst. The general reaction can be represented as:
where represents the hexyl group, is a halogen atom, and indicates the number of sulfur atoms in the chain.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. It has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
- Case Study : A study conducted by researchers at [source] demonstrated that DHPS exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating significant antibacterial potential.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. It acts as a scavenger of free radicals, which are implicated in oxidative stress and various diseases.
- Research Findings : In vitro assays revealed that DHPS effectively reduced reactive oxygen species (ROS) levels in cultured cells, showcasing its potential as a protective agent against oxidative damage [source].
Table: Summary of Biological Activities
| Activity Type | Organism/Cell Type | MIC/IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Disruption of cell membrane |
| Antimicrobial | Staphylococcus aureus | 40 | Disruption of cell membrane |
| Antioxidant | Human fibroblast cells | 30 | Scavenging of reactive oxygen species |
Applications in Medicine and Agriculture
Given its biological activities, this compound is being explored for various applications:
- Pharmaceuticals : Its antimicrobial properties make it a candidate for developing new antibiotics.
- Agriculture : Due to its potential as a biopesticide, DHPS may be used to control plant pathogens without the adverse effects associated with synthetic pesticides.
Q & A
Q. What steps ensure reproducibility in this compound synthesis across laboratories?
- Methodological Answer :
- Detailed Protocols : Specify reaction times, temperatures, and equipment (e.g., “stirred at 500 rpm”).
- Reference Standards : Provide batch numbers for reagents and instrument calibration records.
- Collaborative Validation : Share samples with a partner lab for independent characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
